N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)-3-methoxybenzenecarboxamide
Description
This compound is a benzamide derivative characterized by:
- A 3-cyano group on the central benzene ring.
- A sulfinyl group (-SO-) at position 4, linked to a 3-(trifluoromethyl)phenyl moiety.
- A 3-methoxybenzenecarboxamide substituent on the adjacent phenyl ring.
Properties
IUPAC Name |
N-[3-cyano-4-[3-(trifluoromethyl)phenyl]sulfinylphenyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2O3S/c1-30-18-6-2-4-14(11-18)21(28)27-17-8-9-20(15(10-17)13-26)31(29)19-7-3-5-16(12-19)22(23,24)25/h2-12H,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXADZLRNWOGED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)S(=O)C3=CC=CC(=C3)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)-3-methoxybenzenecarboxamide typically involves multiple steps:
-
Formation of the Cyano Group:
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Introduction of the Trifluoromethyl Group: : The trifluoromethyl group is often introduced via electrophilic aromatic substitution using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a catalyst like copper(I) iodide (CuI).
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Sulfinylation: : The sulfinyl group can be introduced through oxidation of a thioether precursor using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
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Amide Formation: : The final step involves the formation of the amide bond, typically achieved by reacting the carboxylic acid derivative with an amine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, employing more efficient catalysts, and optimizing purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The sulfinyl group in the compound can undergo further oxidation to form sulfone derivatives using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
-
Reduction: : The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Sodium cyanide (NaCN), trifluoromethyl iodide (CF3I), copper(I) iodide (CuI)
Major Products
Oxidation: Sulfone derivatives
Reduction: Amino derivatives
Substitution: Various substituted aromatic compounds
Scientific Research Applications
Chemistry
In synthetic chemistry, N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)-3-methoxybenzenecarboxamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. It may also exhibit biological activities such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound could be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics. Its derivatives might find applications in the production of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)-3-methoxybenzenecarboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the sulfinyl group may participate in redox reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzamide Derivatives
Key structural differences among analogs include:
- Sulfur-containing groups : Sulfinyl (-SO-) vs. sulfanyl (-S-).
- Aromatic substituents: Cyano (-CN), methoxy (-OCH₃), chloro (-Cl), or trifluoromethyl (-CF₃).
Table 1: Structural and Physicochemical Comparisons
Table 2: Inferred Activity Based on Structural Proximity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
